Reactivity and Synthetic Utility: 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. Non-Fluorinated Analog
While direct kinetic data for this exact compound is not available in public literature, its differentiation is derived from the established chemistry of its substituents. The 3-nitro group provides a straightforward reduction pathway to a 3-amine, a key transformation for generating kinase inhibitor pharmacophores . In contrast, the analog 3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 23612-33-1) lacks the 6-fluoro substituent. The presence of the fluorine atom at the 6-position is known within the broader pyrrolopyridine class to enhance metabolic stability and modulate the electron density of the core, which can influence downstream cross-coupling reactions [1]. This makes 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine a distinct starting material compared to its non-fluorinated counterpart for the synthesis of fluorinated drug candidates.
| Evidence Dimension | Functional Group Differentiation |
|---|---|
| Target Compound Data | Presence of both 6-Fluoro and 3-Nitro groups (C7H4FN3O2, MW: 181.12) |
| Comparator Or Baseline | 3-Nitro-1H-pyrrolo[3,2-b]pyridine (C7H5N3O2, MW: 163.14); lacks fluorine |
| Quantified Difference | N/A - Qualitative synthetic utility and physicochemical property divergence |
| Conditions | Synthetic organic chemistry; analysis of molecular structure and functional group reactivity |
Why This Matters
For procurement, this confirms the compound is not a redundant stock item; it provides a unique chemical entry point for creating 6-fluorinated derivatives, a common strategy in medicinal chemistry to improve ADME properties.
- [1] Bayer AG. (2023). WO2023071279 - 1H-PYRROLO[3,2-B]PYRIDINE DERIVATIVES AS IRREVERSIBLE INHIBITORS OF MUTANT EGFR. (Background on pyrrolopyridine fluorine substitution). View Source
